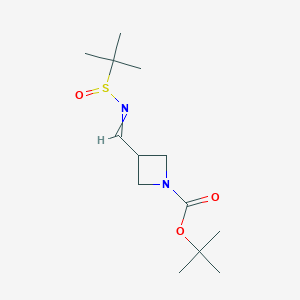
tert-Butyl (E)-3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a tert-butyl group, and a sulfinyl-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl bromide or tert-butyl chloride under basic conditions.
Sulfinyl-imino Moiety Addition: The sulfinyl-imino group is added through reactions involving sulfinamides and aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The azetidine ring can participate in substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used to develop probes for studying biological processes due to its unique structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfinyl-imino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides rigidity to the molecule, affecting its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}pyrrolidine-1-carboxylate
- tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}piperidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the azetidine ring distinguishes it from similar compounds with pyrrolidine or piperidine rings.
- Reactivity: The specific arrangement of functional groups in tert-butyl 3-{[(2-methylpropane-2-sulfinyl)imino]methyl}azetidine-1-carboxylate imparts unique reactivity patterns, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C13H24N2O3S |
|---|---|
Molecular Weight |
288.41 g/mol |
IUPAC Name |
tert-butyl 3-(tert-butylsulfinyliminomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3 |
InChI Key |
GDNNMZSPWRBPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)
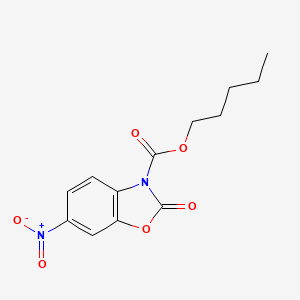
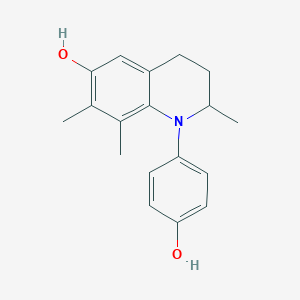
![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
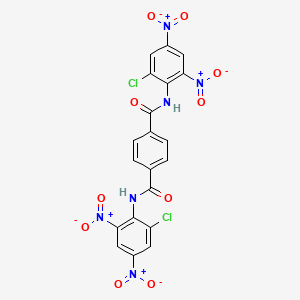
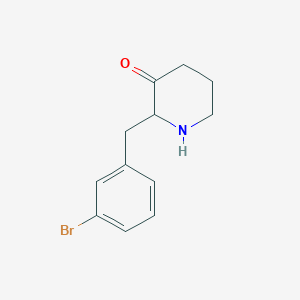
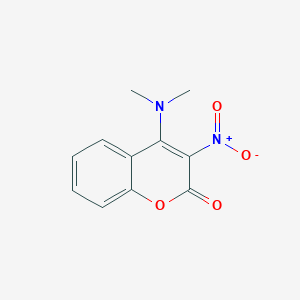
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)

![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
